molecular formula C17H12BrNO5 B299747 2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No.: B299747
M. Wt: 390.2 g/mol
InChI Key: KXFUQSJGIFKYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, commonly known as BOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of BOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, BOC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BOC has also been found to bind to the benzodiazepine site of GABA(A) receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
BOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, BOC has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BOC has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using BOC in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Another advantage is its versatility, as it can be used in various fields and applications. However, one limitation of using BOC is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are numerous future directions for the study of BOC. One potential direction is the development of BOC-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of novel materials and polymers using BOC as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BOC and its biochemical and physiological effects.

Synthesis Methods

The synthesis of BOC involves the reaction of 2-(4-bromophenyl)acetic acid with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a base, such as triethylamine, to yield BOC.

Scientific Research Applications

BOC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BOC has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, BOC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BOC has been employed as a protecting group for amines and alcohols.

Properties

Molecular Formula

C17H12BrNO5

Molecular Weight

390.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate

InChI

InChI=1S/C17H12BrNO5/c18-12-4-1-10(2-5-12)14(20)8-24-17(22)11-3-6-15-13(7-11)19-16(21)9-23-15/h1-7H,8-9H2,(H,19,21)

InChI Key

KXFUQSJGIFKYIV-UHFFFAOYSA-N

SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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